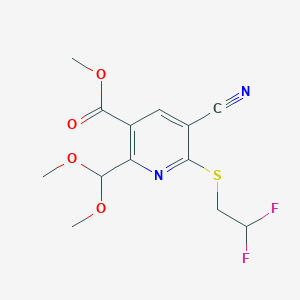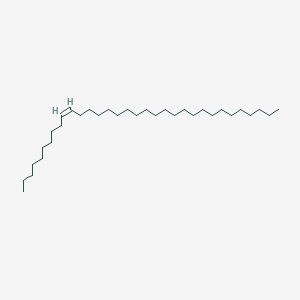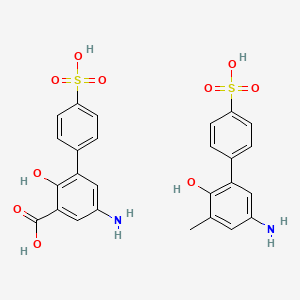
2,5-Bis(benzyloxy)-p-xylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(benzyloxy)-p-xylene is an organic compound with the molecular formula C22H22O2 It is characterized by two benzyloxy groups attached to a p-xylene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzyloxy)-p-xylene typically involves the reaction of p-xylene with benzyl alcohol in the presence of a strong acid catalyst. One common method is the Friedel-Crafts alkylation, where p-xylene reacts with benzyl chloride in the presence of aluminum chloride as a catalyst. The reaction conditions usually involve refluxing the mixture in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2,5-Bis(benzyloxy)-p-xylene can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Bis(benzyloxy)-p-xylene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2,5-Bis(benzyloxy)-p-xylene involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.
類似化合物との比較
Similar Compounds
- 2,5-Bis(benzyloxy)benzoic acid
- 2,5-Bis(benzyloxy)benzaldehyde
- 2,5-Bis(benzyloxy)benzyl alcohol
Uniqueness
2,5-Bis(benzyloxy)-p-xylene is unique due to its symmetrical structure and the presence of two benzyloxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C26H24N2O10S2 |
|---|---|
分子量 |
588.6 g/mol |
IUPAC名 |
4-(5-amino-2-hydroxy-3-methylphenyl)benzenesulfonic acid;5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid |
InChI |
InChI=1S/C13H11NO6S.C13H13NO4S/c14-8-5-10(12(15)11(6-8)13(16)17)7-1-3-9(4-2-7)21(18,19)20;1-8-6-10(14)7-12(13(8)15)9-2-4-11(5-3-9)19(16,17)18/h1-6,15H,14H2,(H,16,17)(H,18,19,20);2-7,15H,14H2,1H3,(H,16,17,18) |
InChIキー |
ZFFACFZHTQWDMH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C2=CC=C(C=C2)S(=O)(=O)O)N.C1=CC(=CC=C1C2=C(C(=CC(=C2)N)C(=O)O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



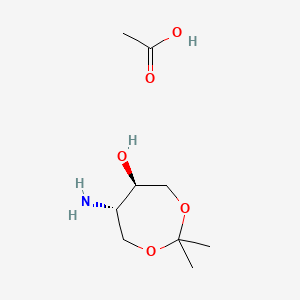
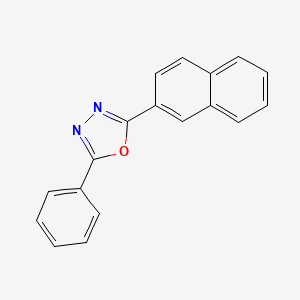
![1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol](/img/structure/B13403474.png)
![16-hydroxy-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one](/img/structure/B13403481.png)
![azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13403483.png)
![Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B13403489.png)
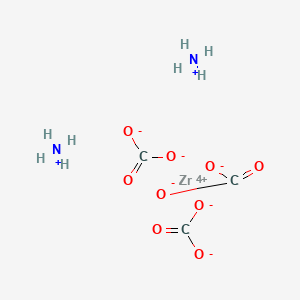
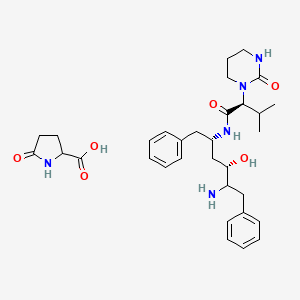
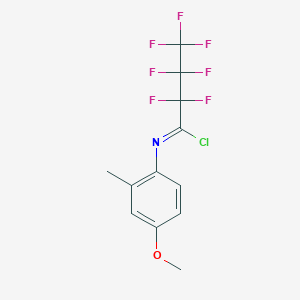

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B13403510.png)
